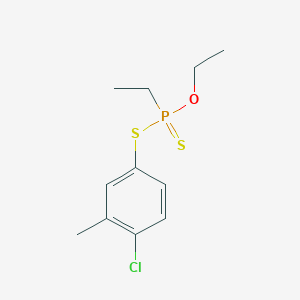
S-(4-Chloro-3-methylphenyl) O-ethyl ethylphosphonodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(4-Chloro-3-methylphenyl) O-ethyl ethylphosphonodithioate, commonly known as CMEP, is a synthetic organophosphate compound that has gained significant attention in scientific research due to its unique properties. CMEP is a potent inhibitor of the protein tyrosine phosphatase (PTP) enzyme, which plays a crucial role in regulating various cellular processes.
科学的研究の応用
CMEP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, CMEP has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, CMEP has been shown to improve insulin sensitivity and glucose metabolism. In neurodegenerative disorder research, CMEP has been shown to protect against neuronal damage and improve cognitive function.
作用機序
CMEP exerts its biological effects by inhibiting the S-(4-Chloro-3-methylphenyl) O-ethyl ethylphosphonodithioate enzyme. S-(4-Chloro-3-methylphenyl) O-ethyl ethylphosphonodithioates are a family of enzymes that play a critical role in regulating various cellular processes, including cell growth, differentiation, and survival. By inhibiting this compound activity, CMEP can modulate the activity of various signaling pathways, leading to altered cellular responses.
Biochemical and Physiological Effects
CMEP has been shown to have several biochemical and physiological effects. In cancer cells, CMEP has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis by activating the caspase pathway. In diabetes research, CMEP has been shown to improve insulin sensitivity by increasing glucose uptake and glycogen synthesis in skeletal muscle cells. In neurodegenerative disorder research, CMEP has been shown to protect against neuronal damage by reducing oxidative stress and inflammation.
実験室実験の利点と制限
CMEP has several advantages for use in lab experiments. It is a potent and specific inhibitor of the S-(4-Chloro-3-methylphenyl) O-ethyl ethylphosphonodithioate enzyme, making it a valuable tool for studying the role of S-(4-Chloro-3-methylphenyl) O-ethyl ethylphosphonodithioates in cellular processes. Additionally, CMEP has been shown to have low toxicity in vitro and in vivo, making it a safe compound for use in animal studies. However, CMEP has some limitations. It has low solubility in water, which can limit its use in some experiments. Additionally, CMEP has a short half-life in vivo, which can make it challenging to maintain effective concentrations over extended periods.
将来の方向性
There are several future directions for CMEP research. One potential area of research is the development of CMEP derivatives with improved solubility and stability. Additionally, there is a need for further research to understand the specific S-(4-Chloro-3-methylphenyl) O-ethyl ethylphosphonodithioate isoforms that are targeted by CMEP and their role in cellular processes. Finally, there is a need for in vivo studies to determine the safety and efficacy of CMEP as a potential therapeutic agent in various diseases.
Conclusion
CMEP is a synthetic organophosphate compound that has gained significant attention in scientific research due to its unique properties. It is a potent inhibitor of the this compound enzyme and has shown promise as a potential therapeutic agent in various diseases. Further research is needed to understand the specific mechanisms of CMEP action and its potential therapeutic applications.
合成法
CMEP can be synthesized using a two-step process. The first step involves the reaction of 4-chloro-3-methylphenol with diethyl phosphite to form the corresponding phosphonate ester. In the second step, the phosphonate ester is reacted with carbon disulfide and sodium ethoxide to form CMEP. The overall yield of CMEP synthesis is approximately 50%.
特性
| 1942-78-5 | |
分子式 |
C11H16ClOPS2 |
分子量 |
294.8 g/mol |
IUPAC名 |
(4-chloro-3-methylphenyl)sulfanyl-ethoxy-ethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H16ClOPS2/c1-4-13-14(15,5-2)16-10-6-7-11(12)9(3)8-10/h6-8H,4-5H2,1-3H3 |
InChIキー |
IEADLNJATHLPCI-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(CC)SC1=CC(=C(C=C1)Cl)C |
正規SMILES |
CCOP(=S)(CC)SC1=CC(=C(C=C1)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


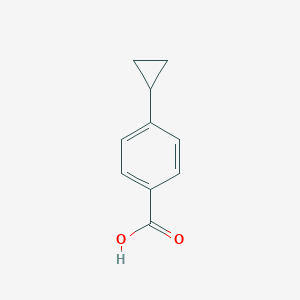
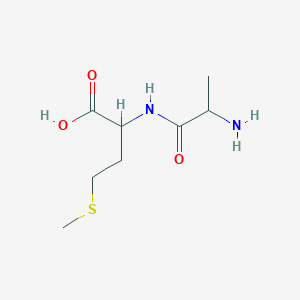
![5-Fluoro-2-phenylbenzo[d]thiazole](/img/structure/B167963.png)
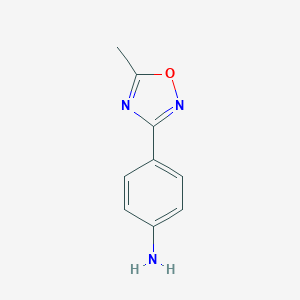

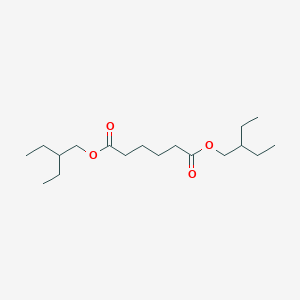



![1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B167981.png)

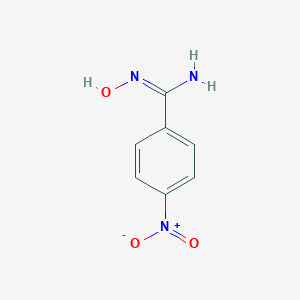

![(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane](/img/structure/B167988.png)
